N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-9-12(2)23(22-11)16-8-7-15(20-21-16)17(24)19-10-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQGFNXUMGEIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Pyrazolyl Group: The 3,5-dimethyl-1H-pyrazol-1-yl group is introduced via a nucleophilic substitution reaction, often using pyrazole derivatives and suitable leaving groups.
Attachment of the Chlorobenzyl Group: The 2-chlorobenzyl group is attached through a Friedel-Crafts alkylation reaction, utilizing chlorobenzyl chloride and a Lewis acid catalyst.
Formation of the Carboxamide Functionality: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide, as promising anticancer agents. Research indicates that certain pyrazole carboxamides exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating potential for use in combination therapies with established chemotherapeutics like doxorubicin .
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Isoxazole Pyrazole Carboxylate | MDA-MB-231 | TBD |
| Pyrazoline Derivative | NCI-H522 | 1.88 |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity as well. Pyrazole derivatives have been reported to exhibit significant antifungal and antibacterial properties. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways crucial for microbial survival .
Material Science Applications
Case Study: Anticancer Efficacy
A study conducted on a range of pyrazole derivatives demonstrated that specific substitutions on the pyrazole ring significantly enhance anticancer activity against breast cancer cells. The results indicated synergistic effects when combined with doxorubicin, suggesting that this compound could be a candidate for further development in combination therapies .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazole compounds revealed that derivatives similar to this compound exhibited significant antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus. The study emphasized the need for further exploration into structure–activity relationships to optimize efficacy .
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The 3,5-dimethylpyrazole group may offer hydrogen-bonding capabilities distinct from the trifluoromethyl or morpholino groups in analogs .
- Synthetic Accessibility : Yields for adamantane-based analogs vary (36–50%), suggesting that the target compound’s synthesis may require optimization due to steric hindrance from the 2-chlorobenzyl group.
- Thermal Stability : Higher melting points in 11c and 11d (135–178°C) correlate with rigid substituents (adamantane, trifluoromethyl), whereas the target compound’s melting point remains uncharacterized.
Crystallographic and Computational Insights
While crystallographic data for the target compound are absent in the evidence, structural validation tools like SHELX and ORTEP-3 are critical for analyzing analogous pyridazines. For example:
- Hydrogen-Bonding Networks : Pyridazine derivatives often form intermolecular hydrogen bonds via amide NH and pyridazine N atoms, as seen in 11c–e. The 3,5-dimethylpyrazole in the target compound could introduce additional hydrogen-bonding motifs, influencing crystal packing and solubility .
- Graph Set Analysis : Tools described in enable systematic classification of hydrogen-bonding patterns, which may differ between the target compound (dimethylpyrazole) and trifluoromethyl-substituted analogs.
Patent Landscape and Drug Development Context
–9 highlight pyridazine-carboxamide derivatives in patent applications, emphasizing crystalline forms and deuterated modifications (e.g., methyl-D3 groups) to enhance pharmacokinetics. While the target compound lacks disclosed patents, its structural features align with trends in oncology-focused pyridazines, such as halogenation (2-chloro) for target affinity and heterocyclic substituents (pyrazole) for metabolic resistance .
Biological Activity
N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that has attracted significant attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising a pyridazine core, a chlorobenzyl group, and a dimethylpyrazolyl moiety. Its synthesis typically involves multi-step organic reactions:
- Formation of the Pyridazine Core : This is achieved through the condensation of hydrazine derivatives with diketones.
- Introduction of the Pyrazolyl Group : The 3,5-dimethyl-1H-pyrazol-1-yl group is introduced via nucleophilic substitution.
- Attachment of the Chlorobenzyl Group : This is accomplished through Friedel-Crafts alkylation using chlorobenzyl chloride and a Lewis acid catalyst.
Anticancer Properties
This compound has demonstrated significant anticancer activity in various studies. The compound has been tested against several cancer cell lines, showing promising results:
These findings indicate that the compound may inhibit tumor growth effectively, potentially making it a candidate for further drug development.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. This binding can modulate various biological pathways, leading to apoptosis in cancer cells and inhibition of cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of similar pyrazole derivatives, providing insights into their potential therapeutic applications:
- Pyrazole Derivatives as Antitumor Agents : Research has shown that compounds with structural similarities to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with IC50 values as low as 0.01 µM against MCF7 cells have been reported .
- Inhibition of Kinases : Certain pyrazole derivatives have been identified as potent inhibitors of kinases such as Aurora-A, which plays a critical role in cell division and cancer progression. Compounds demonstrating IC50 values in the nanomolar range (e.g., 0.16 µM) against Aurora-A kinase highlight the potential for targeted cancer therapies .
- Anti-inflammatory Activity : Some studies have also suggested that pyrazole derivatives can act as dual inhibitors for COX enzymes involved in inflammatory processes, indicating their potential use in treating inflammatory diseases alongside cancer .
Q & A
Basic: What synthetic routes are commonly employed for N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide?
The synthesis typically involves sequential functionalization of the pyridazine core. A common approach is:
Nucleophilic substitution : React 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (a precursor) with 2-chlorobenzylamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-chlorobenzyl group at the 3-position .
Carboxamide formation : Coupling the intermediate with activated carboxylic acid derivatives (e.g., using EDCI/HOBt) or via direct amidation under reflux in anhydrous solvents like THF .
Validation involves monitoring reactions via TLC and HPLC, followed by purification via recrystallization or column chromatography.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and integration ratios. For example, pyridazine protons typically resonate at δ 8.5–9.5 ppm, while pyrazole methyl groups appear at δ 2.1–2.5 ppm .
- IR spectroscopy : To identify carboxamide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, a molecular ion peak at m/z 385.1 ([M+H]⁺) aligns with the formula C₁₈H₁₇ClN₆O .
Advanced: How can computational methods aid in predicting the hydrogen-bonding network of this compound?
Computational tools like Graph Set Analysis (based on Etter’s rules) and software (e.g., Mercury, CrystalExplorer) model hydrogen-bonding patterns in the crystal lattice. For example:
- Intermolecular interactions : Pyridazine N-atoms may act as hydrogen-bond acceptors with adjacent NH groups (e.g., from amides), forming R₂²(8) motifs .
- Validation : Compare computational predictions with experimental X-ray data (e.g., bond lengths, angles) using programs like SHELXL . Discrepancies >0.01 Å in bond lengths warrant re-examination of refinement parameters.
Advanced: What strategies are effective in resolving conflicting crystallographic data during refinement?
Multi-software validation : Cross-check refinement results between SHELXL (for small-molecule precision) and Olex2 (for graphical validation) .
Hydrogen-bond restraints : Apply geometric constraints to H-bonds identified via Fourier difference maps to reduce overfitting .
Twinned data handling : For overlapping reflections, use the TWIN/BASF commands in SHELXL to deconvolute contributions from multiple domains .
Disorder modeling : For flexible substituents (e.g., 2-chlorobenzyl), apply PART/SUMP instructions to split occupancy across plausible conformers .
Basic: What are the common impurities encountered during synthesis, and how are they identified?
- Unreacted precursors : Residual 3-chloropyridazine derivatives detected via HPLC (retention time ~3.2 min) .
- Hydrolysis byproducts : Carboxylic acid derivatives (from amide hydrolysis) identified by IR (broad O-H stretch ~2500–3000 cm⁻¹) and LCMS (m/z 368.1 for [M+H]⁺) .
- Isomeric impurities : Incorrect substitution regioisomers resolved via 2D NMR (e.g., NOESY for spatial proximity analysis) .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation, optimizing ligand/base combinations (e.g., XPhos with Cs₂CO₃) .
Solvent effects : Use polar aprotic solvents (DMF, DMSO) for SNAr reactions, but switch to toluene for thermally sensitive steps to minimize decomposition .
Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 h to 2 h) while maintaining >90% yield .
In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .
Advanced: What methodologies validate the compound’s bioactivity in target binding studies?
Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) by titrating the compound into a protein solution (e.g., kinase targets) .
Surface Plasmon Resonance (SPR) : Determine kinetic parameters (kₐ, kₑ) using immobilized target proteins on sensor chips .
X-ray crystallography : Co-crystallize the compound with the target protein (e.g., using SHELX for refinement) to resolve binding modes at ≤2.0 Å resolution .
Basic: How is the compound’s stability assessed under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor via:
- Long-term stability : Store at -20°C under argon, with periodic LCMS checks every 6 months .
Advanced: How can molecular docking studies predict the compound’s interaction with novel targets?
Ligand preparation : Generate 3D conformers (e.g., using OpenBabel) and assign partial charges (AM1-BCC method) .
Protein-ligand docking : Use AutoDock Vina or Glide to simulate binding poses. Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp86 in kinases) .
MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
Advanced: What analytical techniques resolve discrepancies in reported solubility data?
Phase-solubility analysis : Use the Higuchi-Shake Flask method in buffers (pH 1–10) with UV-Vis quantification (λmax ~280 nm) .
Dynamic Light Scattering (DLS) : Detect aggregation at high concentrations (>1 mM) that may skew solubility measurements .
Co-solvent profiling : Test DMSO-water mixtures (0–50% DMSO) to identify formulations for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
